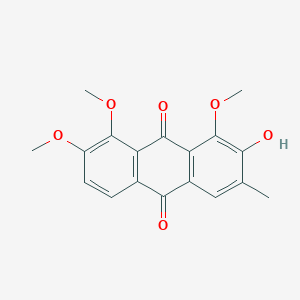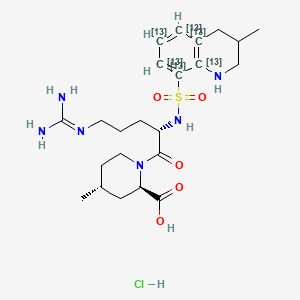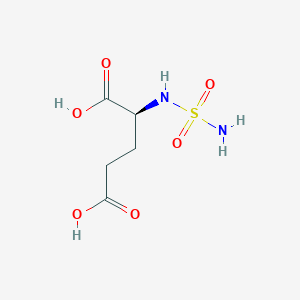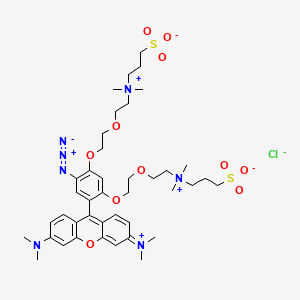
Oat1/3-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oat1/3-IN-2 is a compound that targets organic anion transporters 1 and 3 (OAT1 and OAT3). These transporters play a crucial role in kidney function by regulating the secretion of multiple renally cleared small molecules and toxic metabolic by-products . This compound is used to study the regulatory mechanisms of these transporters and their impact on drug disposition and safety .
Preparation Methods
The synthesis of Oat1/3-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Oat1/3-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Oat1/3-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of organic anion transporters and their role in drug metabolism and pharmacokinetics . In biology, it helps in understanding the physiological functions of OAT1 and OAT3 and their roles in disease progression . In medicine, this compound is used to investigate drug-drug interactions and the impact of transporter inhibition on drug clearance . In industry, it is used in the development of new drugs and the assessment of their safety and efficacy .
Mechanism of Action
Oat1/3-IN-2 exerts its effects by inhibiting the activity of OAT1 and OAT3. These transporters are responsible for the uptake of substrates from the blood into renal proximal tubular cells . The inhibition of OAT1 and OAT3 by this compound leads to reduced renal clearance of drugs and other substrates, which can impact their pharmacokinetics and safety profiles . The molecular targets of this compound are the OAT1 and OAT3 transporters, and the pathways involved include the regulation of renal drug excretion .
Comparison with Similar Compounds
Oat1/3-IN-2 is unique in its ability to selectively inhibit both OAT1 and OAT3. Similar compounds include probenecid, which is a known inhibitor of OAT1 and OAT3, and other organic anion transporter inhibitors . this compound has been shown to have a higher selectivity and potency compared to these other inhibitors .
Properties
Molecular Formula |
C18H16O6 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-hydroxy-1,7,8-trimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c1-8-7-10-13(18(24-4)14(8)19)16(21)12-9(15(10)20)5-6-11(22-2)17(12)23-3/h5-7,19H,1-4H3 |
InChI Key |
XABCJODNCUCTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC(=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Bromopyrazin-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]urea](/img/structure/B12373710.png)


![dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12373746.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)




